molecular formula C8H5ClN2OS B7763510 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B7763510
M. Wt: 212.66 g/mol
InChI Key: AKCRXJLXQXIAPA-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications and biological activities. Some of the similar compounds include those with similar functional groups or molecular frameworks.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific research applications. Its ability to undergo specific chemical reactions and interact with particular molecular targets sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research Its unique chemical properties and ability to undergo various chemical reactions make it valuable in fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRXJLXQXIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.